molecular formula C19H17BrO5 B6001550 2-(4-bromophenyl)-2-oxoethyl 3-(3,4-dimethoxyphenyl)acrylate

2-(4-bromophenyl)-2-oxoethyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B6001550
M. Wt: 405.2 g/mol
InChI Key: IQRRAMQSFBBUJA-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BR-DMA, and it is a derivative of dimethylaminoethyl methacrylate. In

Mechanism of Action

The mechanism of action of BR-DMA is not fully understood. However, it is believed that BR-DMA can interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Moreover, the presence of the bromine atom in the molecule may enhance its binding affinity towards biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BR-DMA have not been extensively studied. However, some studies have shown that BR-DMA can induce cell death in cancer cells, indicating its potential as an anticancer agent. Moreover, BR-DMA has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BR-DMA is its ease of synthesis, making it readily available for research purposes. Moreover, BR-DMA exhibits excellent fluorescent properties, making it a useful tool for imaging applications. However, one of the limitations of BR-DMA is its limited solubility in aqueous solutions, which may restrict its use in certain applications.

Future Directions

There are several potential future directions for the research on BR-DMA. One of the possible applications of BR-DMA is in the development of targeted drug delivery systems for cancer therapy. Moreover, BR-DMA can be further modified to enhance its binding affinity towards specific biomolecules, such as enzymes and receptors. Additionally, the fluorescent properties of BR-DMA can be exploited for the development of biosensors for the detection of various analytes.

Synthesis Methods

BR-DMA can be synthesized through the reaction of 4-bromobenzaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a base. The resulting product is then reacted with dimethylaminoethyl methacrylate to yield BR-DMA.

Scientific Research Applications

BR-DMA has been extensively studied for its potential applications in various fields, including drug delivery, imaging, and sensing. Due to its unique chemical structure, BR-DMA can be easily incorporated into various drug delivery systems, such as liposomes and nanoparticles. Moreover, BR-DMA has been shown to exhibit excellent fluorescent properties, making it a promising candidate for imaging applications. Additionally, BR-DMA has been used as a sensing material for the detection of various analytes, including metal ions and amino acids.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO5/c1-23-17-9-3-13(11-18(17)24-2)4-10-19(22)25-12-16(21)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRAMQSFBBUJA-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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